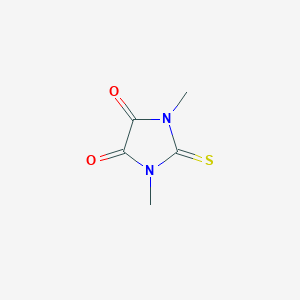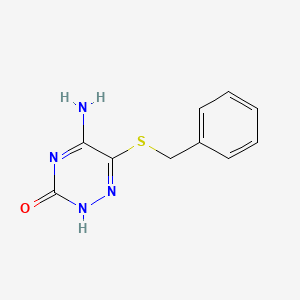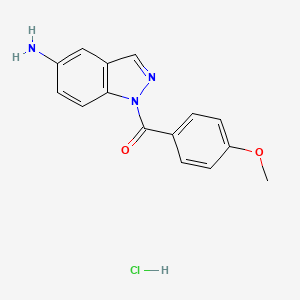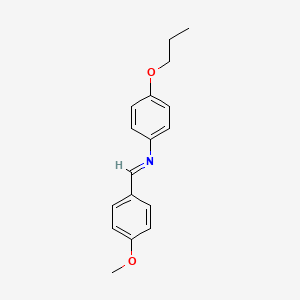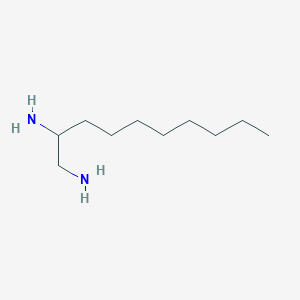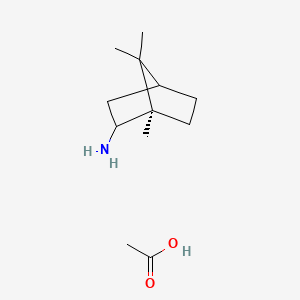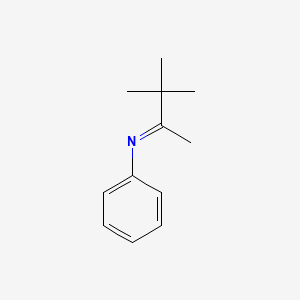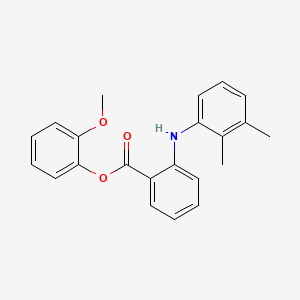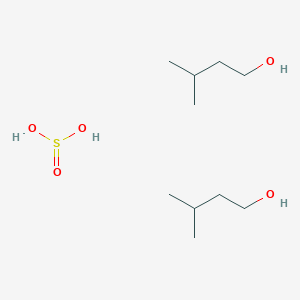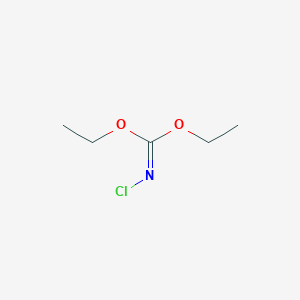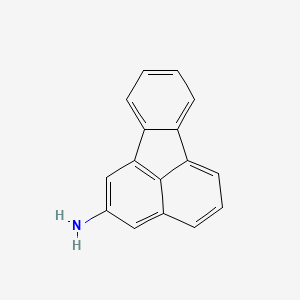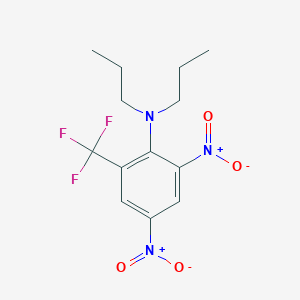
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxylamine group and a quinoline ring system. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine typically involves the reaction of 6-butyl-4-hydroxyquinoline with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include solvents like acetone and catalysts such as potassium carbonate (K2CO3) or phase-transfer catalysts like t-butyl-ammonium bromide (TBAB) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used .
Scientific Research Applications
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can intercalate with DNA, affecting its replication and transcription processes. These interactions can result in antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Butyl-4-hydroxyaminoquinoline 1-oxide
- 4-Quinolinamine,6-butyl-N-hydroxy-,1-oxide
- N-(6-butyl-1-oxy-quinolin-4-yl)-hydroxylamine
Uniqueness
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique reactivity profile and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
21070-33-7 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-4-10-5-6-13-11(9-10)12(14-16)7-8-15(13)17/h5-9,16-17H,2-4H2,1H3 |
InChI Key |
YRZVVZKWZLJRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N(C=CC2=NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



